加兰他敏甲碘

描述

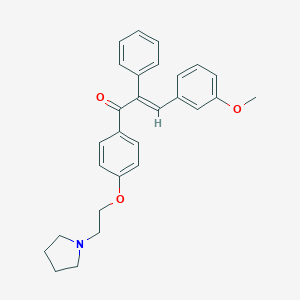

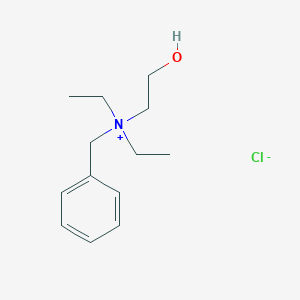

Galanthamine is an alkaloid used in the treatment of Alzheimer's disease, primarily isolated from plants like daffodil, snowdrop, and summer snowflake . It is known for its ability to inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's symptoms . The compound has also been used in anaesthetics to reverse neuromuscular paralysis .

Synthesis Analysis

Several approaches have been developed for the synthesis of galanthamine. One method involves an enantioselective synthesis starting from isovanillin, using a Mitsunobu reaction, enyne ring-closing metathesis, Heck, and N-alkylation reactions to form the tetracyclic ring system . Another approach for the total synthesis of galanthamine utilizes a semipinacol rearrangement/desilyation/cyclization and Saegusa-Ito oxidation . Biomimetic synthesis strategies have also been employed, such as an intramolecular anodic aryl-phenol coupling and PIFA-mediated oxidative phenol coupling . Additionally, a novel synthesis involving the de novo construction of the aromatic C-ring has been reported .

Molecular Structure Analysis

The structural features of galanthamine have been extensively studied. It has been found that galanthamine exists as a mixture of axial and equatorial N-methyl isomers, with the tetrahydroazepine ring adopting a chair conformation . The molecule is characterized by its rigid structure, which is consistent in both the gas phase and the solid state .

Chemical Reactions Analysis

Galanthamine's chemical reactivity has been explored in the context of its synthesis. The molecule's rigid polycyclic core allows for a variety of chemical transformations, including oxidative phenol coupling and cyclization reactions . The synthesis of deuterium-labelled galanthamine also demonstrates the compound's amenability to selective demethylations and reductive aminations10.

Physical and Chemical Properties Analysis

The physical and chemical properties of galanthamine are influenced by its rigid molecular structure. The molecule's conformational preferences, such as the orientation of the N-methyl substituent and the hydroxyl and methoxy groups, have been elucidated through crystallographic database analysis and computational investigations . These structural characteristics are crucial for its biological activity and its interaction with acetylcholinesterase .

科学研究应用

1. 生物合成和遗传研究

加兰他敏主要从水仙属植物和雪滴属植物中分离,一直是遗传研究的重点,以了解其生物合成。由 (Kilgore et al., 2014) 进行的一项研究鉴定了参与加兰他敏生物合成途径的一个基因,这对于开发植物药的合成生物学平台至关重要。

2. 定量分析方法

已经开发了气相色谱-质谱法等分析方法来量化各种植物来源中的加兰他敏,正如 (Berkov et al., 2011) 所报道的。这种方法对于制药行业的质量控制至关重要。

3. 民族药理学历史

(Heinrich & Teoh, 2004) 回顾了加兰他敏的历史发展和民族药理学方面,从其最初在东欧国家的使用到其在阿尔茨海默病治疗中的现代应用。

4. 药物制剂分析

毛细管区带电泳方法已被探索用于快速灵敏地测定植物和药物中的加兰他敏,正如 (Şanlı et al., 2016) 所研究的。这对于确保各种制剂中加兰他敏的质量至关重要。

5. 生物碱生产的体外培养

(Diop et al., 2007) 的研究探索了替代方法,如夏雪花 L. 的体外培养,用于生产加兰他敏,以解决天然植物生产的局限性。

6. 酶活性和基因表征

酶活性和基因表征的研究对于了解加兰他敏生物合成至关重要,这项研究已由 (Wang et al., 2019) 等研究人员进行。

7. 环境因素对生物合成的影响

(Ru et al., 2012) 分析了氮肥等环境因素对影响植物中加兰他敏生物合成的生理和蛋白质组学特性的影响。

安全和危害

未来方向

属性

IUPAC Name |

(12S,14R)-9-methoxy-4,4-dimethyl-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO3.HI/c1-19(2)9-8-18-7-6-13(20)10-15(18)22-17-14(21-3)5-4-12(11-19)16(17)18;/h4-7,13,15,20H,8-11H2,1-3H3;1H/q+1;/p-1/t13-,15-,18?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQUXEGIISTLGG-PFYMQUAWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959684 | |

| Record name | 6-Hydroxy-3-methoxy-11,11-dimethyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-11-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galanthamine methiodide | |

CAS RN |

3891-74-5 | |

| Record name | Galanthamine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-methoxy-11,11-dimethyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-11-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)

![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)

![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)